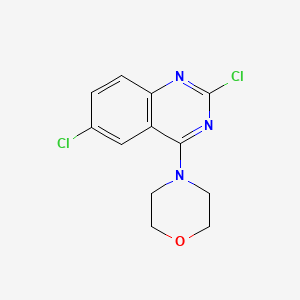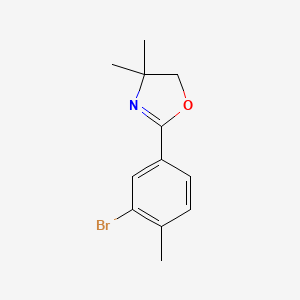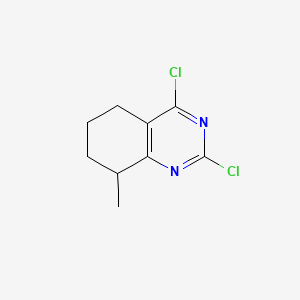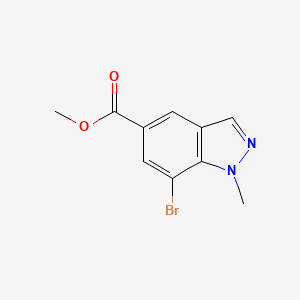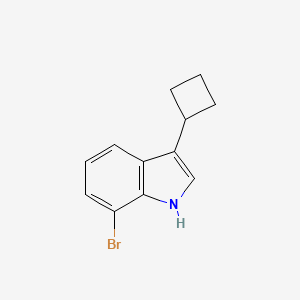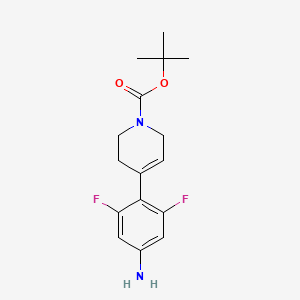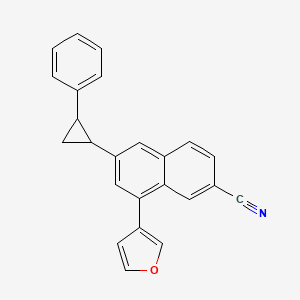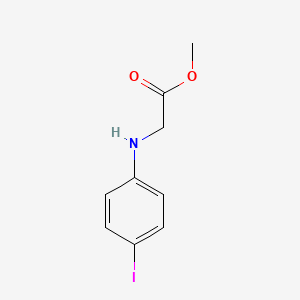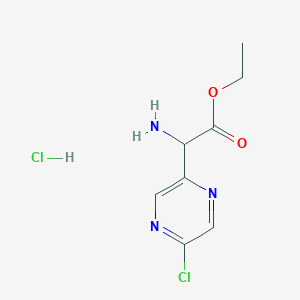
n-(2-Phenylquinoxalin-6-yl)acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylquinoxalin-6-yl)acetamidine is a compound belonging to the quinoxaline family, which is known for its diverse therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine typically involves the reaction of 2-phenylquinoxaline with acetamidine under specific conditions. One common method includes the use of phenacyl bromide and phenylene-1,2-diamines in the presence of pyridine as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often focuses on green chemistry approaches and cost-effective methods. These methods aim to minimize environmental impact while maximizing yield and efficiency .
化学反应分析
Types of Reactions
N-(2-Phenylquinoxalin-6-yl)acetamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
科学研究应用
N-(2-Phenylquinoxalin-6-yl)acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2-Phenylquinoxalin-6-yl)acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Phenylquinoxalin-6-yl)acetamidine include other quinoxaline derivatives such as:
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates
- N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamides .
Uniqueness
This compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
属性
分子式 |
C16H14N4 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
N'-(2-phenylquinoxalin-6-yl)ethanimidamide |
InChI |
InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |
InChI 键 |
MBZFPRQXOXEWJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)

